N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrrole-2-carboxamide
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Description
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C13H14N6O2 and its molecular weight is 286.295. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as other triazolo[4,3-a]pyrazine derivatives, have been found to exhibit antibacterial activities against both gram-positive and gram-negative bacteria, includingStaphylococcus aureus and Escherichia coli .
Mode of Action
It is known that many antibacterial agents work by inhibiting essential bacterial enzymes or disrupting bacterial cell wall synthesis, leading to bacterial cell death .
Biochemical Pathways
Given its potential antibacterial activity, it may interfere with essential biochemical pathways in bacteria, such as cell wall synthesis or dna replication .
Result of Action
The result of this compound’s action is likely the inhibition of bacterial growth, given its potential antibacterial activity . This is typically achieved through the disruption of essential bacterial processes, leading to bacterial cell death.
Action Environment
Factors such as ph, temperature, and the presence of other substances can often impact the effectiveness of antibacterial agents .
Biochemical Analysis
Biochemical Properties
This compound interacts with various enzymes and proteins, particularly c-Met/VEGFR-2 kinases . The nature of these interactions involves inhibitory activities, where N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrrole-2-carboxamide acts as a potent inhibitor .
Cellular Effects
This compound has shown significant effects on various types of cells, particularly cancer cell lines such as A549, MCF-7, and Hela . It influences cell function by inhibiting the growth of these cells in the G0/G1 phase in a dose-dependent manner .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically c-Met and VEGFR-2 proteins . It inhibits the expression of these proteins, thereby affecting gene expression and cellular function .
Temporal Effects in Laboratory Settings
Over time, this compound has shown to induce late apoptosis of A549 cells . Its stability and long-term effects on cellular function have been observed in in vitro studies .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not clearly stated in the available literature. It is known to interact with c-Met and VEGFR-2 proteins, suggesting its involvement in related metabolic pathways .
Properties
IUPAC Name |
N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1-methylpyrrole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O2/c1-18-6-3-4-9(18)12(20)15-8-10-16-17-11-13(21-2)14-5-7-19(10)11/h3-7H,8H2,1-2H3,(H,15,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCGAMDTMREOHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NCC2=NN=C3N2C=CN=C3OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.